molecular formula C18H20N2O2 B1680582 1,2-Dibenzoyl-1-tert-butylhydrazine CAS No. 112225-87-3

1,2-Dibenzoyl-1-tert-butylhydrazine

Cat. No. B1680582
M. Wt: 296.4 g/mol
InChI Key: NISLLQUWIJASOV-UHFFFAOYSA-N
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Description

1,2-Dibenzoyl-1-tert-butylhydrazine, also known as N’-Benzoyl-N’-tert-butylbenzohydrazide, is a compound with the molecular formula C18H20N2O2 . It has an average mass of 296.364 Da and a monoisotopic mass of 296.152466 Da . It is mainly used as an ecdysone agonist that induces premature molting in all stages of larval development of certain insects .


Chemical Reactions Analysis

1,2-Dibenzoyl-1-tert-butylhydrazine is an ecdysone agonist, which means it can bind to ecdysone receptors and mimic the action of ecdysone, a hormone that triggers molting in insects . This compound is effective against many pests such as lepidoptera, diptera, and coleoptera .


Physical And Chemical Properties Analysis

1,2-Dibenzoyl-1-tert-butylhydrazine has a density of 1.1±0.1 g/cm3 . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its ACD/LogP is 2.33, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) are both 2.53 . The polar surface area is 49 Å2, and the molar volume is 262.5±3.0 cm3 .

Scientific Research Applications

1. Interaction in N-Alkyl-N,N'-diacylhydrazines

1,2-Dibenzoyl-1-tert-butylhydrazine, also known as RH-5849, is noted for its environmentally benign role as an insect growth regulator. A key feature is the nN(amide) → π*Ar interaction, mediated by a hydrazide amide nitrogen atom, crucial in stabilizing its biologically active trans-cis rotameric conformations. This interaction is evidenced through various techniques like NMR and IR spectroscopy, X-ray crystallography, and computational studies (Rai Deka et al., 2021).

2. Structure-Activity Relationship

Substituted 1,2-Dibenzoyl-1-tert-butylhydrazine (SBH) shows notable larvicidal activity, with molecular modeling revealing key structural aspects related to this activity. The compound's similarity to 20-hydroxyecdysone, particularly in the π-electronic conjugated area and the presence of a strong negative electronic center, suggests that SBH might mimic the binding region of ecdysone (Qian, 1996).

3. Effects on Larval Lepidoptera

RH-5849 causes premature initiation of molting in various larval stages of the tobacco hornworm, Manduca sexta, without increasing endogenous ecdysone titers. Its activity significantly surpasses that of the natural molting hormone, attributed to its enhanced transport properties and metabolic stability (Wing et al., 1988).

4. Insecticidal Activities of Derivatives

N-tert-butyl-N,N'-diacylhydrazines, containing 1,2,3-thiadiazole, are derived from RH-5849 and display significant insecticidal activities against Plutella xylostella L. and Culex pipiens pallens. These findings suggest the potential of thiadiazoles in enhancing the activity of dicylhydrazines, encouraging novel pesticide development (Wang et al., 2011).

5. Neurotoxic Mechanism in Insects

RH-5849 exhibits a neurotoxic mechanism, distinct from its role as an ecdysone agonist, by blocking potassium channels in nerve and muscle tissues. This results in hyperactivity, paralysis, and eventual death in insects. Such dual actions of RH-5849 highlight its potential in pest control, especially in preventing resistance development in certain pest species (Salgado, 1992).

6. Ecdysone Agonists and Biological Activity

The discovery of substituted dibenzoyl hydrazines as non-steroidal ecdysone agonists, exemplified by RH-5849, has opened new avenues in endocrinological research and crop protection. These compounds bind competitively to ecdysteroid receptors, introducing a novel class of insect growth regulators with increased safety for non-target organisms (Smagghe & Degheele, 1998).

Safety And Hazards

1,2-Dibenzoyl-1-tert-butylhydrazine is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation (Category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

N'-benzoyl-N'-tert-butylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-18(2,3)20(17(22)15-12-8-5-9-13-15)19-16(21)14-10-6-4-7-11-14/h4-13H,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISLLQUWIJASOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073800
Record name 1,2-Dibenzoyl-1-tert-butylhydrazine
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibenzoyl-1-tert-butylhydrazine

CAS RN

112225-87-3
Record name 1,2-Dibenzoyl-1-(tert-butyl)hydrazine
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Record name 1,2-Dibenzoyl-tert-butylhydrazine
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Record name 1,2-Dibenzoyl-1-tert-butylhydrazine
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Record name N'-benzoyl-N'-tert-butylbenzohydrazide
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Record name 1,2-DIBENZOYL-1-TERT-BUTYLHYDRAZINE
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Synthesis routes and methods I

Procedure details

The 1,1-dimethylethylhydrazine oxalate (2 g) was dissolved in toluene and neutralized with 50% aqueous sodium hydroxide. To this solution was added benzoyl chloride (4.02 g) and sodium hydroxide (50% Aq. solution) (2.45 g) at 25° C. The reaction mixture was warmed to room temperature and stirred 3 hours. The mixture was diluted with hexane and filtered to afford the product as a white solid (0.5 g).
Quantity
2 g
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0 (± 1) mol
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0 (± 1) mol
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solvent
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4.02 g
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2.45 g
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To a stirred suspension of t-butylhydrazine hydrochloride (1.24 g, 10 mmoles) in toluene (50 ml) at room temperature, was added dropwise a solution of 50% aqueous sodium hydroxide (0.8 g, 10 ml). After 15 minutes, the reaction mixture was cooled to 5° C. and solutions of benzoyl chloride (2.82 gm, 20 ml) in toluene (7 ml) and 50% aqueous sodium hydroxide (1.6 g) were added dropwise and simultaneously from separate addition funnels while maintaining the temperature below 10° C. Following the addition, the reaction mixture was warmed to room temperature and stirred for 1 hr. The reaction mixture was diluted with ether and the product isolated by filtration. The product was washed with water and ether and dried. The product was recrystallized from ether-methanol to afford N'-t-butyl-N,N'-dibenzoylhydrazine as a white powder: m.p. 174°-176° C.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
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10 mL
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reactant
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20 mL
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reactant
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1.6 g
Type
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7 mL
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
DR Williams, JH Chen, MJ Fisher, HH Rees - Journal of Biological …, 1997 - ASBMB
Molting in insects is regulated by molting hormones (ecdysteroids). The major active hormone, 20-hydroxyecdysone, is formed by ecdysone 20-monooxygenase-catalyzed …
Number of citations: 55 www.jbc.org
X Qian - Journal of Agricultural and Food Chemistry, 1996 - ACS Publications
Several possible three-dimensional conformations of substituted dibenzoyl-1-tert-butylhydrazine (SBH) were established with the help of a molecular modeling method. It was found that …
Number of citations: 25 pubs.acs.org
TH Chan, A Ali, JF Britten, AW Thomas… - Canadian journal of …, 1990 - cdnsciencepub.com
On a déterminé la structure cristalline de la 1,2-dibenzoyl-1-tert-butylhydrazine (1), un agoniste non-stéroïdal de l'ecdysone, à l'aide de méthodes directes et on l'a affinée jusqu' à une …
Number of citations: 27 cdnsciencepub.com
N Oikawa, Y Nakagawa, K Nishimura, T Ueno… - Pesticide …, 1994 - Wiley Online Library
The larvicidal activity of a number of 1‐(substituted benzoyl)‐2‐benzoyl–1 ‐ten‐butylhydrazines against the rice stem borer (Chilo suppressalis Walk.) was measured. Variations in the …
Number of citations: 93 onlinelibrary.wiley.com
KD Wing, RA Slawecki, GR Carlson - Science, 1988 - science.org
The ecdysone agonist RH 5849 (1,2-dibenzoyl-1-tert-butylhydrazine) causes the premature initiation of molting at all stages of larval development of the tobacco hornworm, Manduca …
Number of citations: 569 www.science.org
KD Wing - Science, 1988 - science.org
The steroid molting hormone 20-hydroxyecdysone is the physiological inducer of molting and metamorphosis in insects. In ecdysone-sensitive Drosophila K c cells, the insecticide RH …
Number of citations: 548 www.science.org
JKR Deka, B Sahariah, SS Sakpal, AK Bar… - Organic …, 2021 - ACS Publications
1,2-Dibenzoyl-1-tert-butylhydrazine (RH-5849) and related N-alkyl-N,N′-diacylhydrazines are environmentally benign insect growth regulators. Herein, we show that an unusual n N (…
Number of citations: 7 pubs.acs.org
N Oikawa, Y Nakagawa, Y Soya, K Nishimura… - Pesticide biochemistry …, 1993 - Elsevier
The effects of 20-hydroxyecdysone and dibenzoylhydrazine insecticides related to RH-5849 (1,2-dibenzoyl-1-tert-butylhydrazine) were tested on the integument fragments of the rice …
Number of citations: 49 www.sciencedirect.com
T BECK, MJ BALICK, JR BORRIS - 1996 - academia.edu
Insect growth is marked by a series of discontinuous events called molts. Molting is a complicated process involving numerous biological systems and initiated by the steroid hormone …
Number of citations: 0 www.academia.edu
MA Pszczolkowski, B Kuszczak… - Entomologia …, 1998 - Wiley Online Library
Under laboratory conditions (L16:D8, 24C, rh 80%), applying of an ecdysone agonist, RH 5849, (1,2‐dibenzoyl‐1‐tert‐butylhydrazine) onto final instar larvae of Spodoptera littoralis (…
Number of citations: 4 onlinelibrary.wiley.com

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